REACTION_CXSMILES
|
C(NC(C)C)(C)C.[Li].[CH2:9]([N:11]([CH2:22][CH3:23])[C:12](=[O:21])[O:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([Cl:20])[CH:15]=1)[CH3:10].[I:24]I>O1CCCC1>[CH2:22]([N:11]([CH2:9][CH3:10])[C:12](=[O:21])[O:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([Cl:20])[C:15]=1[I:24])[CH3:23] |f:0.1,^1:7|
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Name
|
|
Quantity
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21.4 mL
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Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C.[Li]
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Name
|
|
Quantity
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8.86 g
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Type
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reactant
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Smiles
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C(C)N(C(OC1=CC(=CC=C1)Cl)=O)CC
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Name
|
|
Quantity
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117 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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|
Quantity
|
0.669 g
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Type
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reactant
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Smiles
|
II
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred for 30 min at −78° C.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The solution was stirred for 30 min. at 0° C.
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Duration
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30 min
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Type
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TEMPERATURE
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Details
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to warm up to room temperature for 2 h
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Duration
|
2 h
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Type
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CUSTOM
|
Details
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The reaction mixture was quenched
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Type
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ADDITION
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Details
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by adding water
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Type
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CUSTOM
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Details
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the organics were removed under reduced pressure
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Type
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EXTRACTION
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Details
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The aqueous phase was extracted with ethyl acetate
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Type
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WASH
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Details
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washed with a solution of hydrochloric acid 1 N
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulphate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(OC1=C(C(=CC=C1)Cl)I)=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.32 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 60.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |